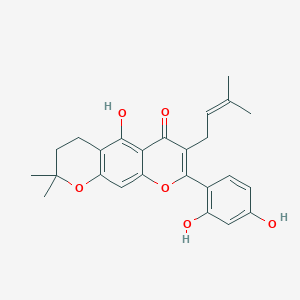

Dihydrocudraflavone B

Description

Dihydrocudraflavone B is a prenylated flavone first isolated from Maclura tinctoria, a plant species traditionally studied for its bioactive compounds. Structurally, it belongs to the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone modified with prenyl (isoprenoid) groups . The compound was identified during investigations into the anti-HIV activity of Maclura tinctoria extracts, where it demonstrated moderate inhibitory effects against HIV-1 replication in vitro . Its isolation and characterization were achieved through spectroanalytical methods, including NMR and mass spectrometry, confirming its distinct prenylation pattern and stereochemistry .

Properties

Molecular Formula |

C25H26O6 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-17-23(29)21-20(30-24(17)15-8-6-14(26)11-18(15)27)12-19-16(22(21)28)9-10-25(3,4)31-19/h5-6,8,11-12,26-28H,7,9-10H2,1-4H3 |

InChI Key |

QLIUUAVXEZLWRV-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(OC2=CC3=C(CCC(O3)(C)C)C(=C2C1=O)O)C4=C(C=C(C=C4)O)O)C |

Canonical SMILES |

CC(=CCC1=C(OC2=CC3=C(CCC(O3)(C)C)C(=C2C1=O)O)C4=C(C=C(C=C4)O)O)C |

Synonyms |

dihydrocudraflavone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Structural Differences :

- This compound is a flavone derivative, whereas macluraxanthones B and C are xanthones. Flavones have a 15-carbon skeleton (C6-C3-C6), while xanthones feature a dibenzo-γ-pyrone core (C6-C1-C6) .

- The prenyl group in this compound is saturated (dihydro-prenyl), unlike the unsaturated prenyl chains in macluraxanthones .

Prenylation is hypothesized to enhance membrane permeability and target binding, a trait shared across these compounds .

Source Specificity :

- All analogues were isolated from Maclura tinctoria, suggesting this plant is a rich source of prenylated anti-HIV agents. However, this compound is unique in its flavone backbone, unlike the xanthone-dominated profile of other isolates .

Research Implications and Limitations

- However, cytotoxicity and mechanistic studies are lacking in the current literature .

- Comparative Limitations : Direct quantitative comparisons (e.g., IC50, selectivity indices) between this compound and macluraxanthones are unavailable, limiting mechanistic insights .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural confirmation of Dihydrocudraflavone B?

Answer:

this compound (C25H26O6, MW 422.17) requires multi-modal validation:

- NMR Spectroscopy : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign proton and carbon signals, confirming the flavanone backbone and substituents.

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS/MS to verify molecular ion peaks ([M+H]⁺ at m/z 423.17) and fragmentation patterns.

- Chromatography : HPLC or UPLC with a C18 column and UV detection (λ ~280 nm for flavonoid absorption) to assess purity and retention time consistency.

Methodological Note: Cross-reference data with published spectra for related flavanones and document solvent systems/conditions for reproducibility .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Contradictions often arise from variability in experimental design. Key steps include:

- Variable Standardization : Compare cell lines (e.g., HepG2 vs. RAW264.7), assay protocols (e.g., DPPH vs. ABTS for antioxidant activity), and dosage ranges.

- Replication : Repeat assays under identical conditions, including positive controls (e.g., quercetin for antioxidant studies).

- Meta-Analysis : Statistically pool data from multiple studies to identify trends or outliers. For example, conflicting cytotoxicity results may stem from differential apoptosis pathways or impurity profiles.

Reference: Always disclose methodological details (e.g., incubation time, solvent used) to enable cross-study validation .

Basic: What in vitro models are optimal for initial screening of this compound’s anti-inflammatory activity?

Answer:

- Cell-Based Assays :

- RAW264.7 Macrophages : Measure NO production inhibition via Griess assay after LPS stimulation.

- THP-1 Monocytes : Quantify cytokine (IL-6, TNF-α) suppression via ELISA.

- Enzymatic Assays : COX-2 and 5-LOX inhibition assays to evaluate dual pathway activity.

Methodological Note: Include dose-response curves (IC50 calculations) and validate results with positive controls (e.g., dexamethasone) .

Advanced: How can extraction protocols for this compound be optimized to improve yield and purity?

Answer:

Use a Design of Experiments (DoE) approach:

- Parameters : Solvent polarity (e.g., ethanol:water ratios), temperature (40–80°C), and extraction time (2–12 hrs).

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions.

- Validation : Compare yields via HPLC and confirm structural integrity with NMR post-extraction.

Example Table:

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 70% Ethanol | 60 | 1.8 | 95 |

| 50% Methanol | 70 | 1.5 | 92 |

| Reference: Document all parameters in supplementary materials to enable replication . |

Advanced: What computational strategies support mechanistic studies of this compound’s molecular targets?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like NF-κB or KEAP1. Validate with site-directed mutagenesis.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).

- Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify synergistic pathways.

Methodological Note: Cross-validate in silico findings with wet-lab assays (e.g., Western blot for protein expression) .

Basic: How should researchers address solubility challenges in this compound bioassays?

Answer:

- Solvent Selection : Use DMSO (≤0.1% final concentration) for stock solutions; dilute in assay-compatible buffers (e.g., PBS).

- Surfactants : Add Tween-20 (0.01–0.1%) to enhance aqueous solubility.

- Controls : Include solvent-only controls to rule out vehicle-induced artifacts.

Reference: Pre-test solubility via dynamic light scattering (DLS) .

Advanced: What statistical methods are critical for analyzing dose-dependent effects in this compound studies?

Answer:

- Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50.

- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test for pairwise differences).

- Survival Analysis : For in vivo toxicity studies, apply Kaplan-Meier curves and log-rank tests.

Methodological Note: Report p-values, confidence intervals, and effect sizes to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.